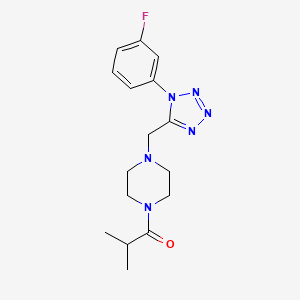

1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one is a compound that belongs to the class of tetrazole-based derivatives. These compounds are often studied for their potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of this compound, incorporating a fluorophenyl group, piperazine ring, and tetrazole moiety, makes it an interesting subject for scientific research.

Wirkmechanismus

Target of Action

The primary target of this compound is the equilibrative nucleoside transporter (ENT) . ENTs are integral membrane proteins that facilitate the transport of nucleosides and nucleobases across cell membranes. They play a crucial role in nucleotide synthesis and purine metabolism .

Mode of Action

The compound acts as an inhibitor of ENTs , with a higher selectivity towards ENT2 than ENT1 . By binding to these transporters, it prevents the uptake of nucleosides and nucleobases, thereby affecting cellular functions that rely on these molecules .

Biochemical Pathways

The inhibition of ENTs disrupts the purine salvage pathway , which is essential for DNA and RNA synthesis. This can lead to a decrease in nucleotide pools within the cell, affecting DNA replication and RNA transcription processes .

Pharmacokinetics

Its molecular weight of180.2220 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The inhibition of ENTs and disruption of purine salvage pathways can lead to cellular stress and potentially induce apoptosis, especially in cells with high nucleotide turnover rates . This could make the compound useful in the treatment of diseases characterized by rapid cell proliferation, such as cancer .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one generally involves the following steps:

Synthesis of the tetrazole moiety by reacting 3-fluorophenyl isocyanide with sodium azide.

Formation of the piperazine derivative through nucleophilic substitution reactions.

Coupling the piperazine derivative with the tetrazole moiety under controlled conditions, often using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Introduction of the 2-methylpropan-1-one group via alkylation or acylation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, such as batch or continuous flow reactors. The use of high-purity reagents and catalysts, along with stringent reaction condition controls (temperature, pressure, pH), ensures consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: : Undergoes oxidative reactions, typically with oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: : Can be reduced using agents like lithium aluminum hydride.

Substitution: : Participates in nucleophilic substitution reactions, particularly on the piperazine and fluorophenyl groups.

Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Coupling Reagents: : DCC, HOBt for forming amide bonds.

Solvents: : Dimethyl sulfoxide (DMSO), dichloromethane (DCM).

Oxidative reactions may yield sulfoxides or sulfones.

Reductive reactions could lead to the corresponding alcohols or amines.

Substitution reactions can introduce various functional groups, potentially leading to diverse derivatives for further study.

Wissenschaftliche Forschungsanwendungen

Chemistry: : Used as a building block for the synthesis of novel compounds with potential biological activities.

Biology: : Studied for its interactions with biological targets, including enzymes and receptors.

Medicine: : Investigated for its potential therapeutic effects, particularly in antimicrobial, antifungal, and anticancer treatments.

Industry: : Possible applications in the development of new materials and chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

1-(4-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one: : Similar structure but with a chlorine atom instead of fluorine, may exhibit different biological activities.

1-(4-((1-(3-bromophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one: : Bromine-substituted derivative, potentially different reactivity and pharmacological profile.

1-(4-((1-(3-methylphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one: : Methyl-substituted analogue, may show varied interactions with biological targets.

Uniqueness: The presence of the 3-fluorophenyl group in 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for further scientific research and development.

If you have more specifics or need elaboration on any section, just let me know. How are you feeling about your quest into the world of tetrazole derivatives?

Eigenschaften

IUPAC Name |

1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-methylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN6O/c1-12(2)16(24)22-8-6-21(7-9-22)11-15-18-19-20-23(15)14-5-3-4-13(17)10-14/h3-5,10,12H,6-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDYXPQTUPQGAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine](/img/structure/B2805997.png)

![1-(1H-benzo[d]imidazol-1-yl)-3-butoxypropan-2-ol oxalate](/img/structure/B2805998.png)

![2-(2-fluorophenoxy)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide](/img/structure/B2806003.png)

![N-(3,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2806010.png)

![2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid](/img/structure/B2806011.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-fluoro-2-methylphenyl)propanoic acid](/img/structure/B2806014.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2806015.png)

![5-(butylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2806016.png)